2-(Pyrrolidin-3-yloxy)-1,3-benzoxazole
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Overview
Description
2-(Pyrrolidin-3-yloxy)benzo[d]oxazole is a heterocyclic compound that features a pyrrolidine ring attached to a benzo[d]oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-3-yloxy)benzo[d]oxazole typically involves the reaction of a benzo[d]oxazole derivative with a pyrrolidine derivative under specific conditions. One common method includes the nucleophilic substitution reaction where the benzo[d]oxazole derivative is treated with a pyrrolidine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of 2-(pyrrolidin-3-yloxy)benzo[d]oxazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-3-yloxy)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzo[d]oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.
Scientific Research Applications
2-(Pyrrolidin-3-yloxy)benzo[d]oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(pyrrolidin-3-yloxy)benzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring may contribute to binding affinity and selectivity, while the benzo[d]oxazole moiety may interact with different biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Benzo[d]oxazole derivatives: Compounds like 2-methoxybenzo[d]oxazole and 2-ethoxybenzo[d]oxazole.
Uniqueness
2-(Pyrrolidin-3-yloxy)benzo[d]oxazole is unique due to the combination of the pyrrolidine and benzo[d]oxazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-pyrrolidin-3-yloxy-1,3-benzoxazole |
InChI |
InChI=1S/C11H12N2O2/c1-2-4-10-9(3-1)13-11(15-10)14-8-5-6-12-7-8/h1-4,8,12H,5-7H2 |
InChI Key |
SENIRQLPHJCRIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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